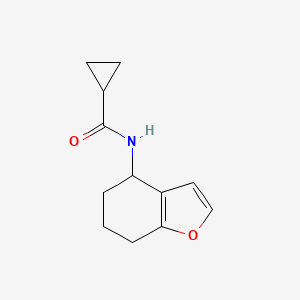
2-(2-chloro-6-fluorophenyl)-N-(1H-pyrazol-4-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-chloro-6-fluorophenyl)-N-(1H-pyrazol-4-ylmethyl)acetamide, also known as CFTRinh-172, is a small molecule inhibitor that specifically targets the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is an ion channel that is responsible for regulating the movement of chloride ions across cell membranes. Mutations in the CFTR gene cause cystic fibrosis, a genetic disorder that affects the respiratory, digestive, and reproductive systems. CFTRinh-172 has been extensively studied for its potential use as a therapeutic agent for cystic fibrosis and other diseases.
Mechanism of Action
2-(2-chloro-6-fluorophenyl)-N-(1H-pyrazol-4-ylmethyl)acetamide specifically targets the CFTR protein by binding to a site on the channel that is distinct from the ATP-binding site. It acts as a non-competitive inhibitor, meaning that it does not compete with ATP for binding to the channel. This compound inhibits CFTR-mediated chloride transport by reducing the open probability of the channel, leading to a decrease in chloride ion flux across cell membranes.
Biochemical and Physiological Effects:
This compound has been shown to effectively inhibit CFTR-mediated chloride transport in various tissues and cell types, including airway epithelial cells, pancreatic duct cells, and intestinal epithelial cells. It has also been shown to modulate the activity of other ion channels and transporters, including the epithelial sodium channel (ENaC) and the Na+/K+-ATPase. This compound has been shown to have anti-inflammatory effects in airway epithelial cells, and may have potential as a therapeutic agent for other inflammatory diseases.
Advantages and Limitations for Lab Experiments
2-(2-chloro-6-fluorophenyl)-N-(1H-pyrazol-4-ylmethyl)acetamide is a highly specific inhibitor of CFTR-mediated chloride transport, making it a valuable tool compound for studying the physiological and biochemical roles of CFTR in various tissues and cell types. However, its effectiveness may vary depending on the specific CFTR mutation present in a given cell or tissue type. This compound has also been shown to have off-target effects on other ion channels and transporters, which may complicate its use in certain experimental settings.
Future Directions
There are several potential future directions for research on 2-(2-chloro-6-fluorophenyl)-N-(1H-pyrazol-4-ylmethyl)acetamide. One area of interest is the development of more potent and selective CFTR inhibitors for use as therapeutic agents for cystic fibrosis and other diseases. Another area of interest is the use of this compound as a tool compound to study the physiological and biochemical roles of CFTR in various tissues and cell types. Finally, there is interest in exploring the potential anti-inflammatory effects of this compound in other inflammatory diseases.
Synthesis Methods
2-(2-chloro-6-fluorophenyl)-N-(1H-pyrazol-4-ylmethyl)acetamide can be synthesized using a multi-step process that involves the reaction of 2-chloro-6-fluoroaniline with ethyl 2-bromoacetate to form 2-(2-chloro-6-fluorophenyl)acetic acid ethyl ester. The ester is then converted to the corresponding acid using sodium hydroxide, followed by reaction with 4-(1H-pyrazol-4-ylmethyl)aniline to form the final product, this compound.
Scientific Research Applications
2-(2-chloro-6-fluorophenyl)-N-(1H-pyrazol-4-ylmethyl)acetamide has been extensively studied for its potential use as a therapeutic agent for cystic fibrosis and other diseases. It has been shown to effectively inhibit CFTR-mediated chloride transport in vitro and in vivo. This compound has also been used as a tool compound to study the physiological and biochemical roles of CFTR in various tissues and cell types.
properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-(1H-pyrazol-4-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClFN3O/c13-10-2-1-3-11(14)9(10)4-12(18)15-5-8-6-16-17-7-8/h1-3,6-7H,4-5H2,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRXXVZYHNBCTFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC(=O)NCC2=CNN=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-methyl-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B7574618.png)


![2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-[(5-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B7574642.png)

![2-cyclopent-2-en-1-yl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B7574649.png)
![N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-2-[4-(hydroxymethyl)piperidin-1-yl]acetamide](/img/structure/B7574668.png)



![N-cyclopropyl-N-[(2,4-difluorophenyl)methyl]acetamide](/img/structure/B7574693.png)

![N-cyclopropyl-N-[(3-fluorophenyl)methyl]acetamide](/img/structure/B7574701.png)